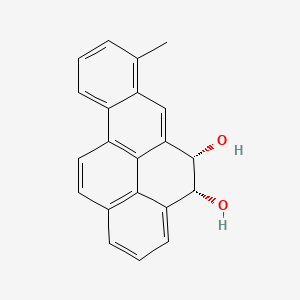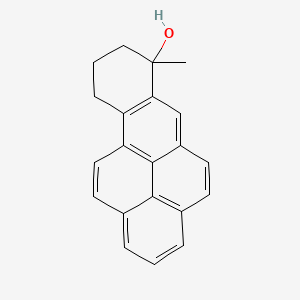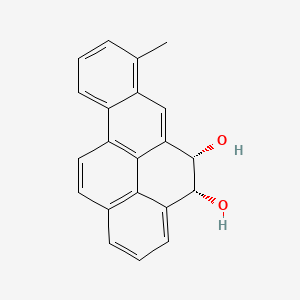
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a complex organic compound that is part of the larger family of benzo(a)pyrene compounds, which are known for their presence in fossil fuels and their by-products, such as coal tar, tobacco smoke, and grilled foods. These compounds are of significant interest due to their potential carcinogenic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- typically involves the dihydroxylation of benzo(a)pyrene. This process can be achieved through various methods, including:
Osmium Tetroxide (OsO4) Catalysis: This method involves the use of osmium tetroxide as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to achieve dihydroxylation.
Microbial Transformation: Certain microorganisms can metabolize benzo(a)pyrene to produce dihydrodiol derivatives.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and potential health hazards. when required, it is typically synthesized in specialized laboratories using the aforementioned synthetic routes under stringent safety protocols .
Análisis De Reacciones Químicas
Types of Reactions
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- undergoes several types of chemical reactions, including:
Oxidation: This compound can be further oxidized to form epoxides and quinones.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring system.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and hydrogen peroxide (H2O2) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
The major products formed from these reactions include various dihydrodiol epoxides, quinones, and other oxidized derivatives. These products are of interest due to their potential biological activities and environmental impacts .
Aplicaciones Científicas De Investigación
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Researchers study its metabolic pathways and interactions with biological macromolecules to understand its toxicological effects.
Medicine: It serves as a reference compound in the development of analytical methods for detecting PAHs in biological samples.
Mecanismo De Acción
The mechanism of action of Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- involves its metabolic activation to reactive intermediates, such as diol epoxides. These intermediates can covalently bind to DNA, forming adducts that can lead to mutations and potentially carcinogenesis. The molecular targets include DNA bases, and the pathways involved are primarily those related to the cytochrome P450 enzyme system .
Comparación Con Compuestos Similares
Similar Compounds
Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide: Another metabolite of benzo(a)pyrene known for its strong carcinogenic properties.
Benzo(a)pyrene-cis-7,8-dihydrodiol: A similar dihydrodiol derivative with different substitution patterns.
Uniqueness
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- is unique due to its specific dihydrodiol configuration and methyl substitution, which influence its chemical reactivity and biological interactions. These structural features distinguish it from other benzo(a)pyrene derivatives and contribute to its specific toxicological profile .
Propiedades
Número CAS |
83516-23-8 |
|---|---|
Fórmula molecular |
C21H16O2 |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
(4R,5S)-7-methyl-4,5-dihydrobenzo[a]pyrene-4,5-diol |
InChI |
InChI=1S/C21H16O2/c1-11-4-2-6-13-14-9-8-12-5-3-7-15-18(12)19(14)17(10-16(11)13)21(23)20(15)22/h2-10,20-23H,1H3/t20-,21+/m1/s1 |
Clave InChI |
NITSBVABFXWELN-RTWAWAEBSA-N |
SMILES isomérico |
CC1=C2C=C3[C@@H]([C@@H](C4=CC=CC5=C4C3=C(C2=CC=C1)C=C5)O)O |
SMILES canónico |
CC1=C2C=C3C(C(C4=CC=CC5=C4C3=C(C2=CC=C1)C=C5)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


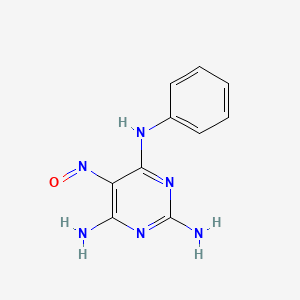
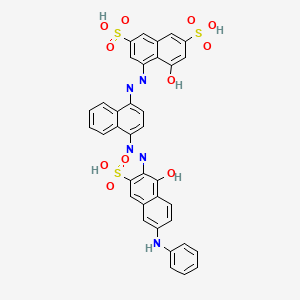


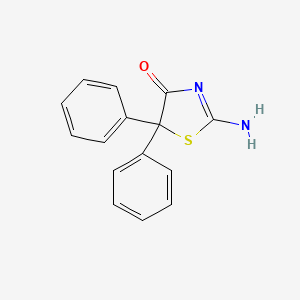
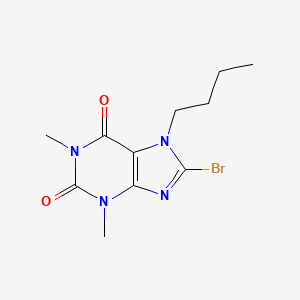
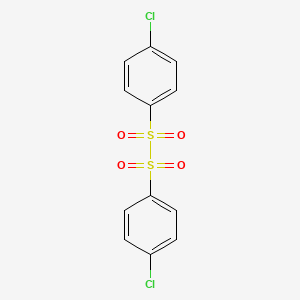

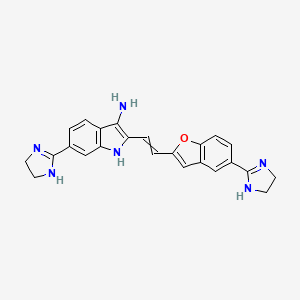
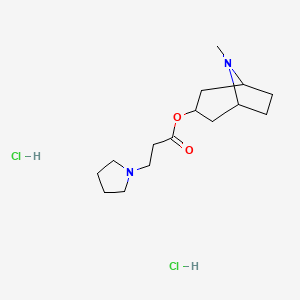
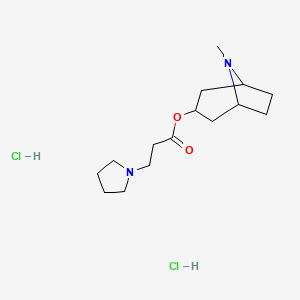
![3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl-](/img/structure/B12800673.png)
